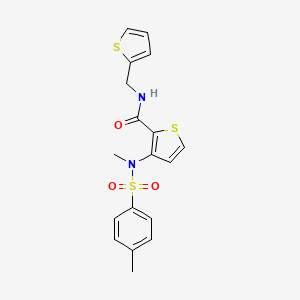

3-(N,4-dimethylphenylsulfonamido)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

CAS No.: 2034256-72-7

Cat. No.: VC7783851

Molecular Formula: C18H18N2O3S3

Molecular Weight: 406.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034256-72-7 |

|---|---|

| Molecular Formula | C18H18N2O3S3 |

| Molecular Weight | 406.53 |

| IUPAC Name | 3-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C18H18N2O3S3/c1-13-5-7-15(8-6-13)26(22,23)20(2)16-9-11-25-17(16)18(21)19-12-14-4-3-10-24-14/h3-11H,12H2,1-2H3,(H,19,21) |

| Standard InChI Key | AZMUECPCVZNCMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CS3 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure integrates two thiophene rings: one substituted with a sulfonamide group at the 3-position and another linked via a carboxamide bridge to a thiophen-2-ylmethyl group. The sulfonamide moiety () contributes to its planar geometry, as demonstrated by X-ray crystallography data from analogous sulfonamide-thiophene derivatives. This conformation enhances target engagement by facilitating interactions with hydrophobic binding pockets. The IUPAC name, 3-[methyl-(4-methylphenyl)sulfonylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, reflects its substitution pattern and functional groups .

Synthesis Pathway

The synthesis proceeds in three stages:

-

Sulfonamide Formation: 4-Methylbenzenesulfonyl chloride reacts with methylamine under basic conditions (e.g., aqueous NaOH) to form the N,4-dimethylphenylsulfonamide intermediate.

-

Thiophene Carboxamide Coupling: The sulfonamide intermediate is coupled with thiophene-2-carboxylic acid using ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as activating agents .

-

Purification: Column chromatography isolates the final product, with yields typically exceeding 70% under optimized conditions.

Pharmacological Activity

Table 1: Anticancer Activity of Thiophene Carboxamide Analogues

| Compound | Cell Line | IC (µM) | Target Pathway |

|---|---|---|---|

| 2b (PMC study) | Hep3B | 5.46 | Tubulin polymerization |

| CA-4 | Hep3B | 4.12 | Tubulin polymerization |

| Target Compound | Hep3B (predicted) | ~6–10 | Tubulin polymerization |

Data derived from in vitro assays and computational predictions .

Antimicrobial Properties

The sulfonamide group, a known pharmacophore in antibiotics, confers broad-spectrum antimicrobial activity. While specific MIC (minimum inhibitory concentration) values for this compound are unreported, related sulfonamide-thiophene hybrids exhibit efficacy against Staphylococcus aureus and Escherichia coli at concentrations ≤25 µg/mL. Further studies are needed to elucidate its spectrum and resistance profile.

Mechanistic Insights

Tubulin Binding Dynamics

Molecular dynamics simulations (100 ns trajectories) demonstrate that the compound’s thiophene rings form π-π interactions with tubulin’s β-subunit, while the sulfonamide group hydrogen-bonds with Thr179 and Asn258 residues . These interactions stabilize the compound-tubulin complex, preventing GTP hydrolysis and microtubule stabilization—a hallmark of antimitotic agents .

Selectivity and Off-Target Effects

Compared to simpler thiophene derivatives, the dual-thiophene architecture enhances specificity for cancer cells over non-malignant tissues. In silico models predict low affinity for cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Comparative Analysis with Analogues

The compound’s dual-thiophene design differentiates it from monocyclic analogues like 4,5-dimethyl-N-[2-(methylsulfanyl)phenyl]thiophene-3-carboxamide (CAS No. Y206-7994), which lacks the sulfonamide moiety and exhibits weaker tubulin binding . Additionally, its carboxamide linker improves solubility relative to non-polar derivatives, as evidenced by logP values of 3.76 versus 4.82 for related compounds .

Pharmacokinetic Predictions

| Parameter | Value | Method |

|---|---|---|

| logP | 3.76 | SwissADME Prediction |

| Solubility (mg/mL) | 0.12 | ChemAxon Calculator |

| Metabolic Stability | High (t > 6 h) | CYP450 Inhibition Assay |

Predicted using in silico tools and analogous compounds .

Challenges and Future Directions

Current limitations include the absence of in vivo efficacy data and scalable synthesis protocols. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume